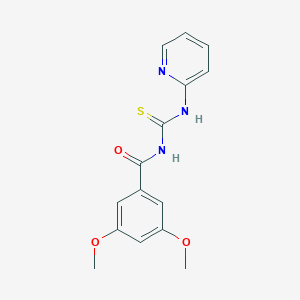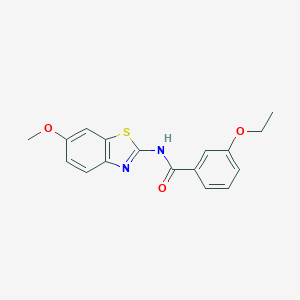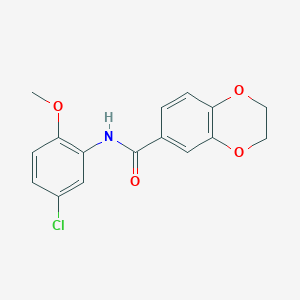![molecular formula C18H17N3O2S B251730 N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide](/img/structure/B251730.png)
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in certain cell types.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-N’-pentanoylthiourea
- N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide
Uniqueness
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3O2S/c1-3-16(22)21-18(24)19-12-8-9-15-14(10-12)20-17(23-15)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H2,19,21,22,24) |
InChI Key |
XYESGJNOIDUBGC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE](/img/structure/B251647.png)
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B251652.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea](/img/structure/B251654.png)


![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)


